2',4'-Dinitrophenyl-beta-galactopyranoside 2',4'-Dinitrophenyl-beta-galactopyranoside
Brand Name: Vulcanchem
CAS No.: 25775-96-6
VCID: VC21162030
InChI: InChI=1S/C12H14N2O10/c15-4-8-9(16)10(17)11(18)12(24-8)23-7-2-1-5(13(19)20)3-6(7)14(21)22/h1-3,8-12,15-18H,4H2/t8-,9+,10+,11-,12-/m1/s1
SMILES: C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O
Molecular Formula: C12H14N2O10
Molecular Weight: 346.25 g/mol

2',4'-Dinitrophenyl-beta-galactopyranoside

CAS No.: 25775-96-6

Cat. No.: VC21162030

Molecular Formula: C12H14N2O10

Molecular Weight: 346.25 g/mol

* For research use only. Not for human or veterinary use.

2',4'-Dinitrophenyl-beta-galactopyranoside - 25775-96-6

Specification

CAS No. 25775-96-6
Molecular Formula C12H14N2O10
Molecular Weight 346.25 g/mol
IUPAC Name (2S,3R,4S,5R,6R)-2-(2,4-dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C12H14N2O10/c15-4-8-9(16)10(17)11(18)12(24-8)23-7-2-1-5(13(19)20)3-6(7)14(21)22/h1-3,8-12,15-18H,4H2/t8-,9+,10+,11-,12-/m1/s1
Standard InChI Key XAJUPNGKLHFUED-YBXAARCKSA-N
Isomeric SMILES C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O
SMILES C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O
Canonical SMILES C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator